

# t-Boc-Aminooxy-PEG3-alcohol molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **t-Boc-Aminooxy-PEG3-alcohol**

Cat. No.: **B1681948**

[Get Quote](#)

An In-Depth Technical Guide to **t-Boc-Aminooxy-PEG3-alcohol**

## Introduction

**t-Boc-Aminooxy-PEG3-alcohol** is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a protected aminooxy group, a discrete polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, offers researchers a versatile tool for the controlled assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, core functionalities, and applications, with a focus on its role in modern drug development strategies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The molecule consists of three primary components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a hydrophilic 3-unit PEG spacer, and a primary alcohol (hydroxyl group). The t-Boc group serves as a temporary mask, preventing unwanted reactions of the aminooxy functional group until its strategic removal under mild acidic conditions.<sup>[1][2]</sup> The PEG3 spacer enhances the aqueous solubility and bioavailability of the final conjugate, while providing critical spatial separation between linked molecules.<sup>[2][3]</sup> The terminal hydroxyl group offers a further point for chemical modification or attachment to other molecules or surfaces.<sup>[1][3]</sup>

## Physicochemical Properties

The fundamental properties of **t-Boc-Aminooxy-PEG3-alcohol** are summarized below. This data is essential for experimental design, including reaction stoichiometry, solvent selection, and purification strategies.

| Property          | Value                                           | Reference(s) |
|-------------------|-------------------------------------------------|--------------|
| Molecular Weight  | 265.30 g/mol                                    | [1][4][5]    |
| Chemical Formula  | C <sub>11</sub> H <sub>23</sub> NO <sub>6</sub> | [1][4][5]    |
| CAS Number        | 252378-66-8                                     | [1][3][4][5] |
| Purity            | Typically ≥95% - 98%                            | [1][3]       |
| Appearance        | Varies (often a colorless to pale yellow oil)   | N/A          |
| Solubility        | Soluble in DMSO, DMF, DCM (Dichloromethane)     | [1]          |
| Storage Condition | -20°C                                           | [1]          |

## Core Functionality and Mechanism of Action

The utility of **t-Boc-Aminooxy-PEG3-alcohol** stems from its two distinct functional ends, which allows for a sequential and controlled conjugation strategy.

- **Boc Deprotection:** The t-Boc group is stable under a wide range of conditions but can be efficiently removed using mild acids, such as trifluoroacetic acid (TFA), to expose the highly reactive aminooxy group (H<sub>2</sub>N-O-). This selective deprotection is a critical first step, enabling the subsequent conjugation reaction to proceed.[1]
- **Oxime Ligation:** The newly freed aminooxy group is a potent nucleophile that reacts chemoselectively with carbonyl groups (aldehydes or ketones) on a target molecule.[3][6] This reaction, known as oxime ligation, forms a stable oxime bond.[6][7] This ligation chemistry is highly efficient and proceeds under mild physiological conditions, making it ideal for conjugating sensitive biomolecules.
- **Hydroxyl Derivatization:** The terminal hydroxyl group provides an additional site for modification. It can be functionalized into other reactive groups, such as a tosylate for reaction with amines or a carboxylic acid for amide bond formation, further expanding the linker's versatility.[1][3]

## Experimental Protocols

The following are generalized protocols for the use of **t-Boc-Aminooxy-PEG3-alcohol**.

Researchers must optimize specific conditions (e.g., reagent concentrations, reaction times, temperature, and pH) for their particular application.

### Protocol 1: t-Boc Deprotection

This procedure describes the removal of the t-Boc protecting group to yield the free aminooxy-PEG3-alcohol.

- **Dissolution:** Dissolve **t-Boc-Aminooxy-PEG3-alcohol** in a suitable organic solvent, such as dichloromethane (DCM).
- **Acidification:** Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).
- **Incubation:** Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Mass Spectrometry.
- **Solvent Removal:** Upon completion, remove the TFA and solvent under reduced pressure (e.g., using a rotary evaporator).
- **Purification:** The resulting crude product, aminooxy-PEG3-alcohol, can be purified using standard techniques like silica gel chromatography if necessary, or used directly in the next step after thorough drying.

### Protocol 2: Oxime Ligation with an Aldehyde-Containing Protein

This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to a protein that has been modified to contain an aldehyde group.

- **Buffer Preparation:** Prepare a conjugation buffer, typically an aniline buffer (e.g., 100 mM aniline in phosphate-buffered saline, pH 6.0-7.0). Aniline acts as a catalyst for oxime formation.

- Reagent Preparation:
  - Dissolve the aldehyde-modified protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
  - Dissolve the deprotected aminoxy-PEG3-alcohol (from Protocol 1) in the same buffer.
- Conjugation Reaction: Add a 10- to 50-fold molar excess of the aminoxy-PEG linker to the protein solution.
- Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours.
- Purification: Remove the excess, unreacted PEG linker and purify the resulting protein-PEG conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
- Analysis: Characterize the final conjugate using techniques like SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to verify the precise mass of the conjugate.

## Visualizations

The following diagrams illustrate the key chemical transformations and applications of **t-Boc-Aminooxy-PEG3-alcohol**.

Caption: Experimental workflow for t-Boc deprotection and subsequent oxime ligation.

Caption: Role of a PEG linker in a PROTAC-mediated protein degradation pathway.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. t-Boc-Aminooxy-PEG3-alcohol, 252378-66-8 | BroadPharm [broadpharm.com]

- 2. [2.benchchem.com](http://2.benchchem.com) [benchchem.com]
- 3. t-Boc-Aminooxy-PEG3-alcohol, CAS 252378-66-8 | AxisPharm [axispharm.com](http://axispharm.com)
- 4. 252378-66-8|t-Boc-Aminooxy-PEG3-alcohol|BLD Pharm [bldpharm.com](http://bldpharm.com)
- 5. [medchemexpress.cn](http://medchemexpress.cn) [medchemexpress.cn]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com](http://broadpharm.com)
- 7. t-Boc-Aminooxy-PEG3-oxyamine - Creative Biolabs [creative-biolabs.com](http://creative-biolabs.com)
- To cite this document: BenchChem. [t-Boc-Aminooxy-PEG3-alcohol molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1681948#t-boc-aminooxy-peg3-alcohol-molecular-weight\]](https://www.benchchem.com/product/b1681948#t-boc-aminooxy-peg3-alcohol-molecular-weight)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)